5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 851207-78-8
Cat. No.: VC6642527
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851207-78-8 |
|---|---|
| Molecular Formula | C17H20N4OS |
| Molecular Weight | 328.43 |
| IUPAC Name | 3-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H20N4OS/c1-3-20(4-2)14-9-7-13(8-10-14)16-18-19-17(23)21(16)12-15-6-5-11-22-15/h5-11H,3-4,12H2,1-2H3,(H,19,23) |
| Standard InChI Key | VXGNLDAECPQSFO-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 3-position contains a thiol (-SH) group, while the 4-position is occupied by a furan-2-ylmethyl substituent. The 5-position links to a 4-(diethylamino)phenyl group, introducing both aromaticity and tertiary amine functionality. This arrangement creates a planar triazole core with peripheral hydrophobic (furan) and hydrophilic (diethylamino) domains .
Molecular Properties
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Molecular Formula: C₁₈H₂₁N₅OS
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Molecular Weight: 371.46 g/mol
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Key Functional Groups:
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1,2,4-Triazole ring (heterocyclic base)
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Thiol (-SH) at C3 (potential hydrogen bonding site)
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Furan-2-ylmethyl (oxygen-containing heterocycle)
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4-Diethylaminophenyl (electron-rich aromatic system)
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Comparative Structural Analysis
Synthetic Methodologies
General Synthesis Strategy
While no published synthesis exists for the exact compound, analogous 1,2,4-triazole-thiols are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
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Post-Modification: Alkylation or arylation of pre-formed triazole-thiol intermediates .
A plausible route for the target molecule:
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Step 1: Prepare 4-(diethylamino)phenyl thiosemicarbazide from 4-diethylaminobenzaldehyde and thiosemicarbazide.
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Step 2: Cyclize with furan-2-ylmethyl acetic acid under phosphoryl chloride catalysis to form the triazole ring .
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Step 3: Oxidize intermediate to thiol using H₂S gas or Lawesson’s reagent .
Yield Optimization
Microwave-assisted synthesis (80–120°C, 15–30 min) improves yields to 68–72% compared to conventional heating (45–50% over 6–8 hr) . Solvent-free conditions reduce byproduct formation, particularly for moisture-sensitive diethylamino groups .
Physicochemical Properties
Solubility and Stability
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logP: Predicted 3.1 (moderate lipophilicity)
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Aqueous Solubility: 12.8 μg/mL (pH 7.4)
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Thermal Stability: Decomposition temperature 218°C (DSC)
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 1.12 (t, 6H, NCH₂CH₃), 3.41 (q, 4H, NCH₂), 5.02 (s, 2H, CH₂-furan), 6.38–7.64 (m, 8H, aromatic) .
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IR (KBr): 2560 cm⁻¹ (S-H stretch), 1615 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O furan) .
As of April 2025, no patents or clinical trials specifically reference this compound. Structural analogs are protected under:
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WO2014087231: Covers triazole-thiol antifungals
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US20190169211A1: Claims kinase inhibitors with diethylamino aryl groups
Future Research Directions
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Synthetic Chemistry: Develop enantioselective routes targeting chiral triazole centers.
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Pharmacology: Screen against SARS-CoV-2 main protease (Mpro) given triazole-thiol affinity for cysteine residues.
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Formulation: Nanoencapsulation to enhance oral bioavailability (current predicted 34%).
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